methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (molecular formula: C₁₆H₁₈N₄O₄; molecular weight: 330.34 g/mol) is a triazolopyrimidine derivative characterized by a 2,3-dimethoxyphenyl group at position 7, an ethyl substituent at position 5, and a methyl ester at position 6 . Its structural features, such as the electron-donating methoxy groups and the ester functionality, influence its physicochemical properties and reactivity. Crystal structure analysis of a closely related compound, 2-(7-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]-pyrimidin-5-yl)-3-methoxyphenol (C₂₀H₁₈N₄O₄), reveals intermolecular hydrogen bonding and π-stacking interactions, suggesting similar stability and solid-state packing for the target compound .
Properties
IUPAC Name |
methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-5-11-13(16(22)25-4)14(21-17(20-11)18-9-19-21)10-7-6-8-12(23-2)15(10)24-3/h6-9,14H,5H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZSUWMROFTPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival.
Mode of Action
The compound interacts with its targets, leading to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This interaction results in significant changes in the cellular environment, contributing to its neuroprotective and anti-inflammatory properties.
Biochemical Pathways
The compound affects several biochemical pathways. It exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells. It also shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Analysis
Biochemical Properties
Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby arresting cell cycle progression. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been demonstrated to provide neuroprotection by reducing the expression of endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3. This compound also influences cell signaling pathways, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, by inhibiting the activation of NF-κB proteins. Furthermore, this compound affects gene expression and cellular metabolism, contributing to its anti-inflammatory and anticancer activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets. Additionally, it interacts with active residues of ATF4 and NF-κB proteins, inhibiting their activation and subsequent inflammatory responses. The inhibition of ER stress and apoptosis pathways further contributes to the neuroprotective effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that it maintains its neuroprotective and anti-inflammatory properties, with sustained inhibition of ER stress and apoptosis markers in neuronal cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective and anti-inflammatory effects without noticeable toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites are further processed and excreted through the kidneys. The compound also interacts with cofactors such as NADPH and glutathione, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for optimizing its pharmacokinetic properties and minimizing potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with efflux transporters such as P-glycoprotein (P-gp), which influences its cellular accumulation and distribution. Additionally, it binds to plasma proteins, affecting its bioavailability and tissue distribution. The localization and accumulation of this compound in specific tissues are crucial for its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells, where it interacts with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct the compound to specific compartments or organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C17H21N5O4
Molecular Weight : 359.4 g/mol
IUPAC Name : this compound
Canonical SMILES : CCC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OCC)OC)C(=O)OC
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The triazolo[1,5-a]pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. Key methods include:
- Cyclization of 2-amino derivatives : This method utilizes various reaction conditions to achieve high yields.
- Functionalization : The introduction of methoxy and ethyl groups at specific positions enhances the biological activity of the compound.
Antiviral Activity
Research indicates that compounds with a triazolo[1,5-a]pyrimidine scaffold exhibit antiviral properties against various viruses. A study highlighted the potential of derivatives to inhibit the replication of influenza viruses (IV) and other viral pathogens. The mechanism often involves the inhibition of viral protein interactions essential for replication.
Anticancer Properties
The compound has shown promise in anticancer studies. Triazolo[1,5-a]pyrimidines are known to induce apoptosis in cancer cells through several mechanisms:
- Inhibition of cell proliferation : Studies report that these compounds can significantly reduce cell viability in various cancer cell lines.
- Modulation of signaling pathways : They may interfere with pathways such as PI3K/Akt and MAPK that are crucial for cancer cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates effectiveness against a range of bacteria and fungi:
- Bacterial Inhibition : It has demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound exhibits antifungal effects, suggesting potential applications in treating fungal infections.
The biological effects of this compound are attributed to its ability to bind specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Receptor Interaction : The compound could modulate receptor activity associated with cellular signaling pathways.
Case Studies
| Study | Findings |
|---|---|
| Study on Antiviral Activity | Identified effective inhibition of IV replication with low cytotoxicity. |
| Anticancer Evaluation | Showed significant reduction in viability across multiple cancer cell lines. |
| Antimicrobial Testing | Demonstrated broad-spectrum antimicrobial activity against pathogenic strains. |
Scientific Research Applications
Introduction to Methyl 7-(2,3-dimethoxyphenyl)-5-ethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
This compound (CAS Number: 698375-38-1) is a synthetic compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This article explores the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties. Research indicates that derivatives of triazolo-pyrimidines exhibit significant activity against various diseases, including cancer and inflammatory conditions.
Case Studies:
- Anticancer Activity : A study demonstrated that triazolo-pyrimidine derivatives can inhibit tumor growth in vitro and in vivo models. This compound was noted for its ability to induce apoptosis in cancer cells.
Antimicrobial Properties
Research has shown that compounds with similar structures possess antimicrobial activity against a range of pathogens. The presence of the triazole ring is particularly significant in enhancing the antimicrobial efficacy.
Data Table: Antimicrobial Activity
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | High | |
| Candida albicans | Low |
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. These effects are attributed to its ability to modulate neurotransmitter systems.
Case Studies:
- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, this compound showed promise in reducing neuronal damage and improving cognitive function.
Agricultural Applications
Emerging research indicates potential applications in agriculture as a pesticide or herbicide due to its biological activity against plant pathogens.
Data Table: Agricultural Efficacy
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and molecular features of the target compound with its analogues:
Substituent Effects on Reactivity and Bioactivity
- In contrast, fluorophenyl () or trifluoromethylphenyl () substituents introduce electron-withdrawing effects, altering binding affinities .
- Ester vs. Amide Functionality: While the target compound has a methyl ester, analogues with carboxamide groups (e.g., 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) exhibit increased hydrogen-bonding capacity, which may improve solubility or target specificity .
- Regioselectivity in Synthesis : highlights that substituent positions (e.g., ethyl vs. methyl at position 5) influence reaction pathways. For example, ethyl groups may require longer reaction times or specific catalysts compared to methyl groups .
Crystallographic and Stability Insights
The crystal structure of 2-(7-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]-pyrimidin-5-yl)-3-methoxyphenol (C₂₀H₁₈N₄O₄) shows planar triazolopyrimidine cores stabilized by intermolecular O–H···N hydrogen bonds and π-π stacking . This suggests that the target compound’s 2,3-dimethoxyphenyl group facilitates stable crystal packing, whereas analogues with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in ) may exhibit different packing modes due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
